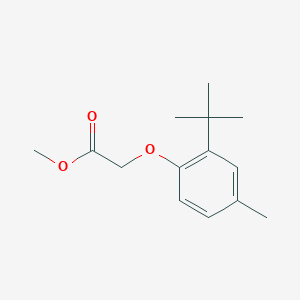
Methyl 2-(2-tert-butyl-4-methylphenoxy)acetate
概要
説明
Methyl (2-tert-butyl-4-methylphenoxy)acetate: is an organic compound with the molecular formula C14H20O3 . It is a derivative of phenoxyacetic acid and is characterized by the presence of a tert-butyl group and a methyl group attached to the phenyl ring. This compound is used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: Methyl (2-tert-butyl-4-methylphenoxy)acetate can be synthesized through the esterification of 2-tert-butyl-4-methylphenoxyacetic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the synthesis of Methyl 2-(2-tert-butyl-4-methylphenoxy)acetate involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to optimize yield and efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions:
Oxidation: Methyl (2-tert-butyl-4-methylphenoxy)acetate can undergo oxidation reactions to form corresponding phenolic compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
科学的研究の応用
Methyl (2-tert-butyl-4-methylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, fragrances, and polymers.
作用機序
The mechanism of action of Methyl 2-(2-tert-butyl-4-methylphenoxy)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phenoxyacetic acid, which can then interact with enzymes or receptors in biological systems. The tert-butyl and methyl groups contribute to the compound’s stability and lipophilicity, enhancing its ability to penetrate cell membranes and exert its effects.
類似化合物との比較
- Methyl 2-(4-tert-butylphenoxy)acetate
- Methyl 2-(2-tert-butyl-4-methylphenoxy)acetate
- Methyl 2-(4-methylphenoxy)acetate
Comparison: Methyl (2-tert-butyl-4-methylphenoxy)acetate is unique due to the presence of both tert-butyl and methyl groups on the phenyl ring. This structural feature imparts distinct chemical and physical properties, such as increased steric hindrance and enhanced lipophilicity, compared to similar compounds. These properties can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
methyl 2-(2-tert-butyl-4-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-10-6-7-12(17-9-13(15)16-5)11(8-10)14(2,3)4/h6-8H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLAGYKAHULFTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)OC)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


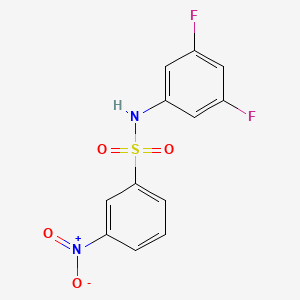
![(3,4-diethoxyphenyl)(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B4396096.png)
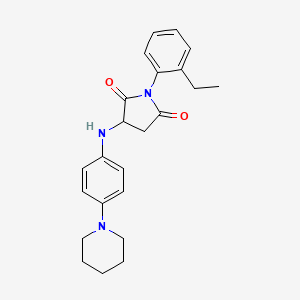
![4-(propanoylamino)-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B4396098.png)
![1-[(2-CHLOROPHENYL)METHANESULFONYL]-2,3-DIHYDRO-1H-INDOLE](/img/structure/B4396106.png)
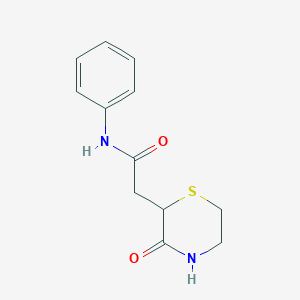
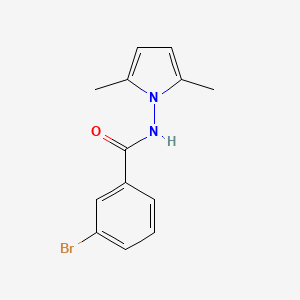
![4-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B4396126.png)
![N-{4-[(3,5-dimethylpiperidin-1-yl)carbonyl]phenyl}propanamide](/img/structure/B4396133.png)
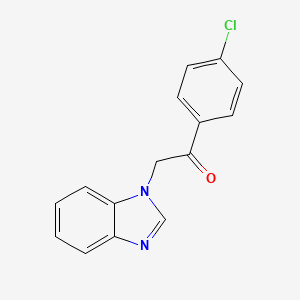
![4-Bromo-1-[(2-fluorophenyl)methyl]-5-methyl-3-nitropyrazole](/img/structure/B4396156.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbutanamide](/img/structure/B4396159.png)
![2-(BENZENESULFONYL)-N-[2-(PROPAN-2-YL)PHENYL]ACETAMIDE](/img/structure/B4396173.png)

